molecular formula C18H17N3OS B4449475 4-methyl-N-(2-phenylethyl)-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide

4-methyl-N-(2-phenylethyl)-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B4449475
M. Wt: 323.4 g/mol
InChI Key: LHEWFVRLLLILLE-UHFFFAOYSA-N
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Description

4-methyl-N-(2-phenylethyl)-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-phenylethyl)-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate α-haloketones with thiourea under basic conditions.

    Substitution Reactions: Introduction of the pyridin-3-yl group can be done through nucleophilic substitution reactions.

    Amidation: The carboxylic acid group on the thiazole ring can be converted to the carboxamide by reacting with an amine, such as 2-phenylethylamine, in the presence of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenylethyl group.

    Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution or strong nucleophiles for nucleophilic substitution.

Major Products

The major products would depend on the specific reaction conditions but could include oxidized or reduced forms of the original compound, or derivatives with different substituents on the aromatic rings.

Scientific Research Applications

4-methyl-N-(2-phenylethyl)-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible development as a therapeutic agent due to its structural similarity to known bioactive thiazole derivatives.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, thiazole derivatives can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole.

    Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine (vitamin B6).

Uniqueness

4-methyl-N-(2-phenylethyl)-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other thiazole or pyridine derivatives.

Properties

IUPAC Name

4-methyl-N-(2-phenylethyl)-2-pyridin-3-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-13-16(23-18(21-13)15-8-5-10-19-12-15)17(22)20-11-9-14-6-3-2-4-7-14/h2-8,10,12H,9,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEWFVRLLLILLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methyl-N-(2-phenylethyl)-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide
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4-methyl-N-(2-phenylethyl)-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide
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4-methyl-N-(2-phenylethyl)-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide
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4-methyl-N-(2-phenylethyl)-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide
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4-methyl-N-(2-phenylethyl)-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide
Reactant of Route 6
4-methyl-N-(2-phenylethyl)-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide

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